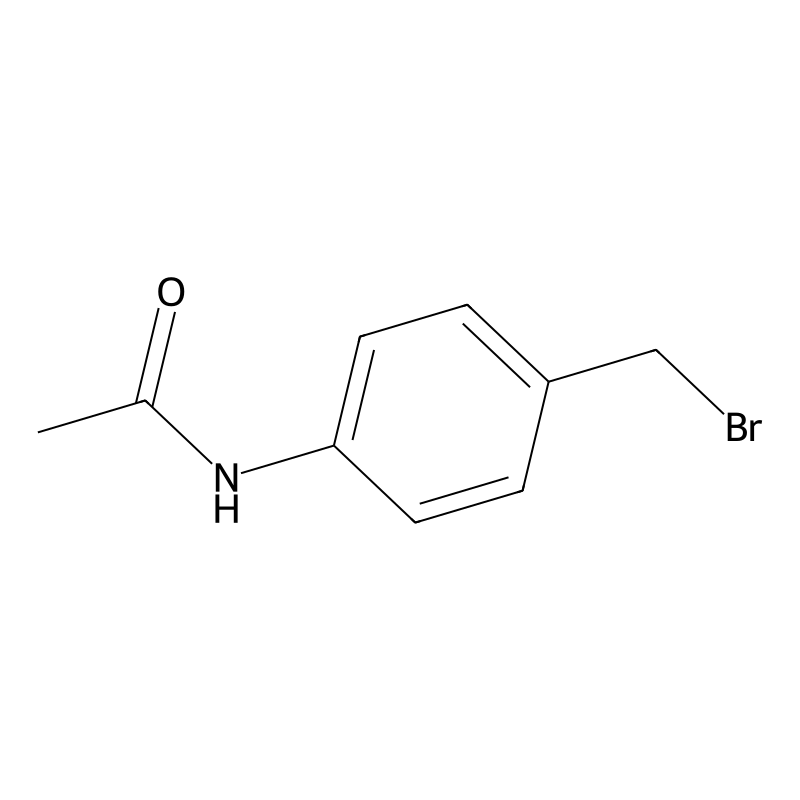Acetamide, N-(4-(bromomethyl)phenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry: Antimicrobial and Antiproliferative Agents
Application Summary: The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, which is structurally similar to “N-[4-(bromomethyl)phenyl]acetamide”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .
Experimental Procedure: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . The anticancer screening was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the Sulforhodamine B (SRB) assay .
Results and Outcomes: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Chemical Synthesis: Intermediate in Organic Synthesis
Application Summary: “N-[4-(bromomethyl)phenyl]acetamide” is a chemical compound that can be used as an intermediate in organic synthesis . This means it can be used in the production of other chemical compounds.
Experimental Procedure: The exact procedures can vary greatly depending on the specific synthesis pathway and the desired end product. Typically, this involves reactions under controlled conditions with various reagents and catalysts .
Results and Outcomes: The outcomes also depend on the specific synthesis pathway and the desired end product. In general, the use of “N-[4-(bromomethyl)phenyl]acetamide” as an intermediate can help to increase the efficiency and selectivity of the synthesis process .
Acetamide, N-(4-(bromomethyl)phenyl)-, also known as N-(4-bromophenyl)acetamide, is a chemical compound with the molecular formula and a molecular weight of approximately 214.059 g/mol. This compound features a bromomethyl group attached to a phenyl ring, which is further linked to an acetamide functional group. It is characterized by its solid state at room temperature, with a melting point of approximately 166 °C .
There is no current information available regarding the specific mechanism of action of N-(4-(bromomethyl)phenyl)acetamide in any biological system.
- Skin and eye irritant: The amide group can react with skin proteins, potentially causing irritation. The presence of a bromoalkyl group further raises concerns about potential skin and eye irritation [].
- Suspected carcinogen: Aromatic amines derived from the bromoalkyl group can be carcinogenic. Handle with appropriate precautions [].
Research indicates that acetamide, N-(4-(bromomethyl)phenyl)- exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger . Furthermore, its derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapeutics.
The synthesis of acetamide, N-(4-(bromomethyl)phenyl)- typically involves several steps:
- Bromination: The starting material, p-bromoacetophenone, is reacted with thiourea in the presence of iodine to form an intermediate compound.
- Formation of Acetamide: The intermediate is then treated with chloroacetyl chloride to yield N-(4-bromophenyl)-2-chloroacetamide.
- Final Product: This compound can be further reacted with substituted anilines to produce various derivatives of acetamide, N-(4-(bromomethyl)phenyl)- .
Acetamide, N-(4-(bromomethyl)phenyl)- finds applications in various fields:
- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is investigated for potential use in drug formulations.
- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
- Material Science: Its derivatives may be explored for applications in polymers and coatings due to their unique chemical properties.
Interaction studies involving acetamide, N-(4-(bromomethyl)phenyl)- focus on its biological interactions with cellular targets. Molecular docking studies suggest that its structure allows for effective binding to specific enzymes or receptors involved in microbial resistance and cancer cell proliferation . Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Acetamide, N-(4-(bromomethyl)phenyl)- shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-(4-bromophenyl)- | C8H8BrNO | Exhibits strong antibacterial properties |
| Acetanilide | C8H9NO | Commonly used as a pain reliever |
| N-Phenylacetamide | C9H11NO | Known for its use in synthesizing dyes |
| 4-Bromoaniline | C6H6BrN | Used primarily in dye manufacturing |
| N-(4-Chlorophenyl)acetamide | C8H8ClNO | Displays different reactivity due to chlorine substituent |
Acetamide, N-(4-(bromomethyl)phenyl)- is distinguished by its specific bromomethyl group that influences both its chemical reactivity and biological activity compared to these similar compounds.








